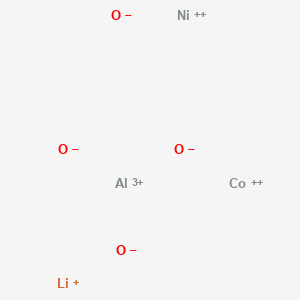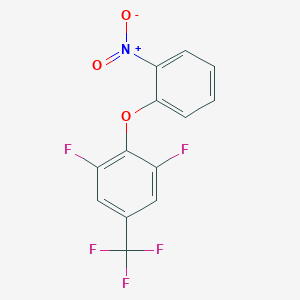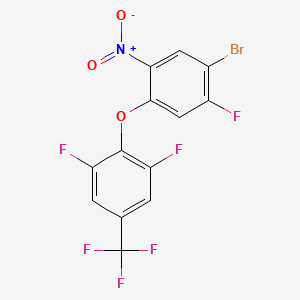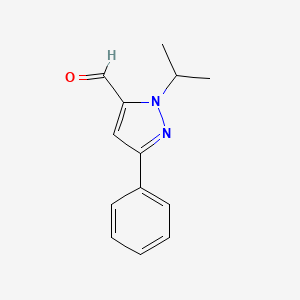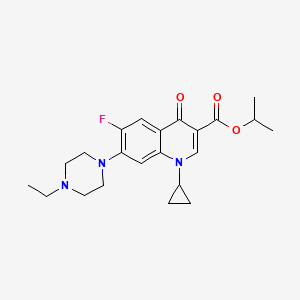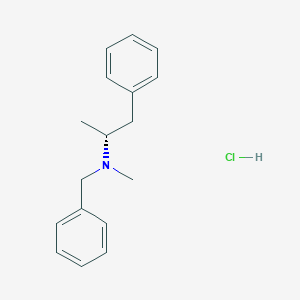
(R)-Benzphetamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzphetamine Hydrochloride is a chiral compound used primarily as an anorectic agent. It is a sympathomimetic amine that stimulates the central nervous system, leading to appetite suppression. This compound is often used in the treatment of obesity and is known for its efficacy in weight loss programs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzphetamine Hydrochloride typically involves the reaction of benzyl chloride with N-methylamphetamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-Benzphetamine Hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzphetamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl methyl ketone and other by-products.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyl methyl ketone
Reduction: Benzphetamine
Substitution: Various benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Benzphetamine Hydrochloride is used as a starting material for the synthesis of various derivatives. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, the compound is used to study the effects of sympathomimetic amines on the central nervous system. It serves as a model compound for understanding the mechanisms of appetite suppression and energy expenditure.
Medicine
Medically, ®-Benzphetamine Hydrochloride is used in the treatment of obesity. It is prescribed as part of a comprehensive weight loss program that includes diet, exercise, and behavioral modification.
Industry
In the pharmaceutical industry, the compound is used in the formulation of weight loss medications. Its efficacy and safety profile make it a preferred choice for obesity treatment.
Wirkmechanismus
®-Benzphetamine Hydrochloride exerts its effects by stimulating the release of norepinephrine and dopamine in the brain. These neurotransmitters activate the central nervous system, leading to increased energy expenditure and appetite suppression. The compound binds to adrenergic receptors, triggering a cascade of events that result in the release of stored fat and reduced food intake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: Shares a similar mechanism of action but has a higher potential for abuse.
Phentermine: Another anorectic agent with a similar structure but different pharmacokinetic properties.
Methamphetamine: More potent and has a higher risk of addiction and adverse effects.
Uniqueness
®-Benzphetamine Hydrochloride is unique in its balanced efficacy and safety profile. Unlike amphetamine and methamphetamine, it has a lower potential for abuse and addiction, making it a safer option for long-term use in weight loss programs.
Eigenschaften
Molekularformel |
C17H22ClN |
|---|---|
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/t15-;/m1./s1 |
InChI-Schlüssel |
ANFSNXAXVLRZCG-XFULWGLBSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
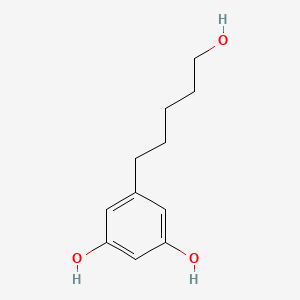
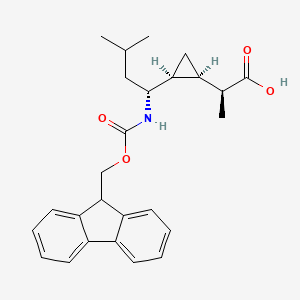



![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
